molecular formula C12H17NO3S B14843352 2-Cyclopropoxy-5-isopropylbenzenesulfonamide

2-Cyclopropoxy-5-isopropylbenzenesulfonamide

Katalognummer: B14843352
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: SSZFCKPOSSJMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-5-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is used in various research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-5-isopropylbenzenesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-5-isopropylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Analyse Chemischer Reaktionen

2-Cyclopropoxy-5-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-5-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide-based structures.

    Industry: It is used in the development of new materials and chemicals, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes that require sulfonamide groups for their activity. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-5-isopropylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H17NO3S

Molekulargewicht

255.34 g/mol

IUPAC-Name

2-cyclopropyloxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-8(2)9-3-6-11(16-10-4-5-10)12(7-9)17(13,14)15/h3,6-8,10H,4-5H2,1-2H3,(H2,13,14,15)

InChI-Schlüssel

SSZFCKPOSSJMME-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.